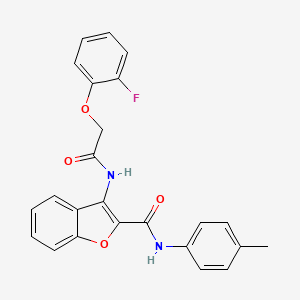
3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential use in the field of medicine. This compound is known for its unique chemical structure and its ability to interact with biological systems in a specific manner. In
Mécanisme D'action
The mechanism of action of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide is not fully understood. However, it is believed to interact with biological systems by inhibiting certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have anti-inflammatory and anticancer properties. It has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide in lab experiments is its unique chemical structure. This compound has a specific mode of action, which makes it useful for studying biological systems. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound in lab experiments.
Orientations Futures
There are many potential future directions for research on 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide. One possible direction is to study its potential use as a drug candidate for the treatment of cancer and inflammatory disorders. Another possible direction is to study its potential use as an antibacterial and antifungal agent. Additionally, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide involves a series of chemical reactions. The first step involves the reaction of 2-fluorophenol with 2-bromoacetamide to form 2-(2-fluorophenoxy)acetamide. This intermediate is then reacted with p-toluidine to form N-(p-tolyl)-2-(2-fluorophenoxy)acetamide. Finally, this intermediate is reacted with benzofuran-2-carboxylic acid to form the desired product, this compound.
Applications De Recherche Scientifique
3-(2-(2-fluorophenoxy)acetamido)-N-(p-tolyl)benzofuran-2-carboxamide has been used in various scientific research studies. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has shown potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. It has also been studied for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
3-[[2-(2-fluorophenoxy)acetyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4/c1-15-10-12-16(13-11-15)26-24(29)23-22(17-6-2-4-8-19(17)31-23)27-21(28)14-30-20-9-5-3-7-18(20)25/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYHDISJPWNLPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{[4-(Propan-2-yl)phenyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2617333.png)
![Tert-butyl 2,6-diazaspiro[4.5]decane-6-carboxylate hemioxalate](/img/structure/B2617334.png)
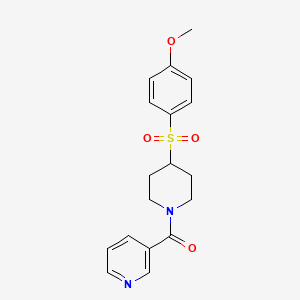
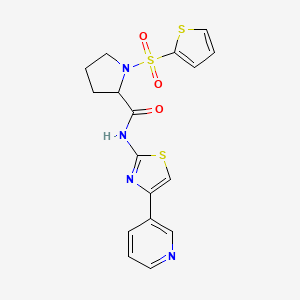
![[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amine hydrobromide](/img/no-structure.png)
![3-benzyl-5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2617340.png)
![4-(4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-2-yl)morpholine](/img/structure/B2617343.png)
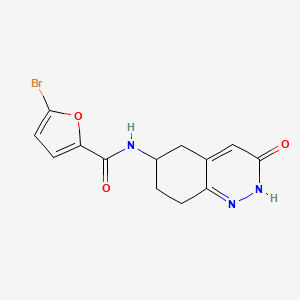
![1-[3-(2,5-Dihydropyrrole-1-carbonyl)azetidin-1-yl]ethanone](/img/structure/B2617346.png)
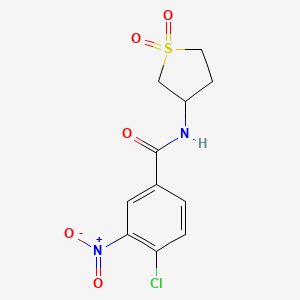
![2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B2617350.png)
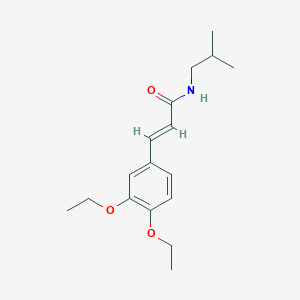
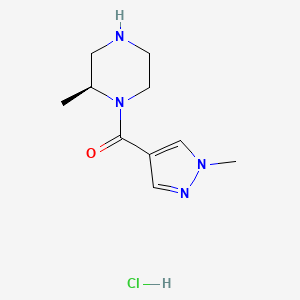
![(Z)-ethyl 2-(2-((4-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2617353.png)
